

# Spectroscopic Profile of 7-Bromo-1-heptanol: A Technical Guide

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## Compound of Interest

Compound Name: **7-Bromo-1-heptanol**

Cat. No.: **B124907**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **7-Bromo-1-heptanol**, a valuable bifunctional molecule in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **7-Bromo-1-heptanol** is summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.64	t	2H	H-1
3.40	t	2H	H-7
1.85	p	2H	H-6
1.57	p	2H	H-2
1.42-1.30	m	6H	H-3, H-4, H-5
1.27	s	1H	-OH

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

$^{13}\text{C}$  NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
62.9	C-1
33.9	C-7
32.7	C-2
32.6	C-5
28.6	C-4
28.0	C-3
25.6	C-6

Solvent:  $\text{CDCl}_3$

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3330	Strong, Broad	O-H stretch
2930	Strong	C-H stretch (aliphatic)
2857	Strong	C-H stretch (aliphatic)
1465	Medium	C-H bend
1058	Strong	C-O stretch
647	Medium	C-Br stretch

Sample: Neat liquid

## Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
196	< 5	[M+2] <sup>+</sup> ( <sup>79</sup> Br)
194	< 5	[M] <sup>+</sup> ( <sup>81</sup> Br)
115	100	[M - Br] <sup>+</sup>
97	80	[M - Br - H <sub>2</sub> O] <sup>+</sup>
69	60	C <sub>5</sub> H <sub>9</sub> <sup>+</sup>
55	95	C <sub>4</sub> H <sub>7</sub> <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **7-Bromo-1-heptanol** to elucidate its molecular structure.

**Methodology:**

- Sample Preparation: A sample of **7-Bromo-1-heptanol** (approximately 10-20 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , approximately 0.7 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- $^1\text{H}$  NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay to ensure quantitative integration.
- $^{13}\text{C}$  NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **7-Bromo-1-heptanol** by their characteristic vibrational frequencies.

**Methodology:**

- Sample Preparation: A "neat" sample is prepared by placing a drop of liquid **7-Bromo-1-heptanol** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract the absorbance of the ambient atmosphere (e.g., CO<sub>2</sub>, water vapor).
- Sample Spectrum: The sample is placed on the ATR crystal, and the anvil is lowered to ensure good contact. The infrared spectrum of the sample is then recorded.
- Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

## Mass Spectrometry (MS)

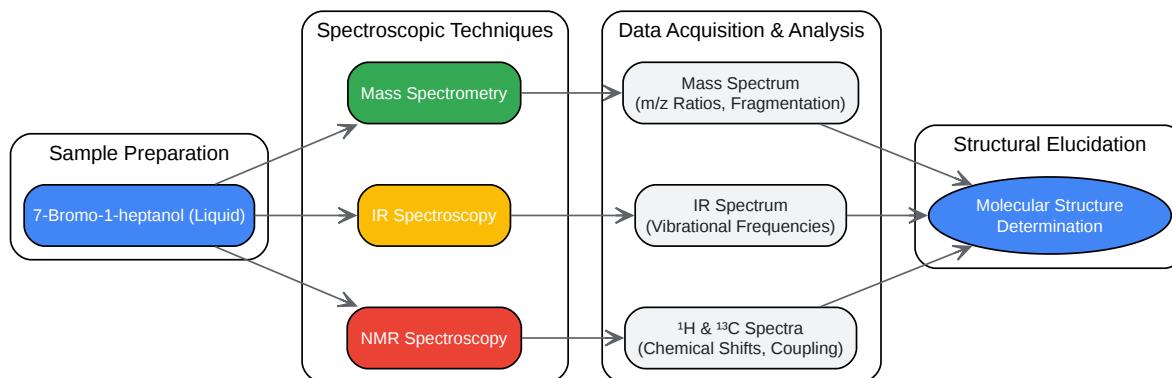
Objective: To determine the molecular weight and fragmentation pattern of **7-Bromo-1-heptanol**.

Methodology:

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern, which provides structural information about the molecule. The isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio) is a key feature to look for in the molecular ion and bromine-containing fragments.

## Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of **7-Bromo-1-heptanol**.

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